N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine
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Overview
Description
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a synthetic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a glycine moiety, which is an amino acid. The unique structure of this compound makes it an interesting subject for scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves the condensation of 7-hydroxy-4-methylcoumarin with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of glycine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form an alcohol.
Substitution: The hydrogen atoms in the chromenone ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.
Reduction: Formation of 7-hydroxy-4-methylchromanol derivatives.
Substitution: Formation of halogenated or alkylated chromenone derivatives.
Scientific Research Applications
N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells and tissues.
Properties
Molecular Formula |
C15H15NO6 |
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Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C15H15NO6/c1-8-10-3-2-9(17)6-12(10)22-15(21)11(8)4-5-13(18)16-7-14(19)20/h2-3,6,17H,4-5,7H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
GGYVWOYJQAWFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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